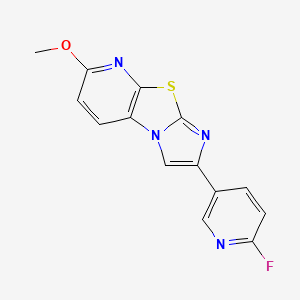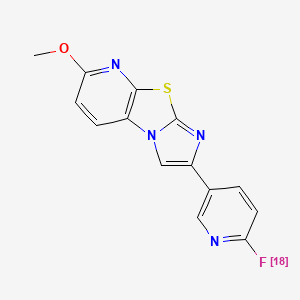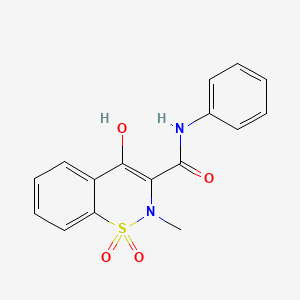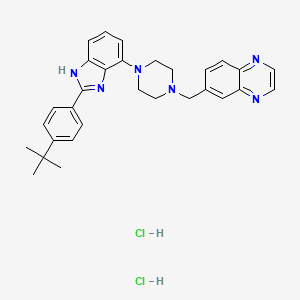
X-NeuNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
X-NeuNAc is widely used in scientific research for the following applications:
Mechanism of Action
X-NeuNAc exerts its effects by serving as a substrate for neuraminidase enzymes. Upon hydrolysis by neuraminidase, this compound releases a halogenated product that oxidizes to form a dark blue pigment . This reaction is specific to neuraminidase and allows for the quantification of its activity . The molecular targets involved in this process are the neuraminidase enzymes, which cleave the glycosidic linkages of neuraminic acids .
Safety and Hazards
Future Directions
The enzymatic synthesis of NeuAc using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency . Future directions and strategies that can be followed to improve enzymatic synthesis of NeuAc have been suggested .
Biochemical Analysis
Biochemical Properties
X-NeuNAc plays a significant role in biochemical reactions. It is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form a dark blue pigment . This interaction with neuraminidase makes this compound a stable substrate for the enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with this compound . After 1 hour, myelin-abundant regions showed intense fluorescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with neuraminidase. The hydrolysis of this compound by neuraminidase releases a halogenated product that undergoes rapid aerobic oxidation to form a dark blue pigment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in the rat brain, the fluorescence intensities caused by this compound were correlated with the sialidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of neuraminidase. It serves as a substrate for neuraminidase, an enzyme that plays a crucial role in the metabolism of sialic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
X-NeuNAc is synthesized through the halogenation of indole derivatives, followed by the coupling of the halogenated indole with N-acetylneuraminic acid . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
X-NeuNAc undergoes hydrolysis by neuraminidase, releasing a halogenated product that rapidly oxidizes aerobically to form a dark blue pigment . This reaction is specific to neuraminidase and is used to quantify its activity .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of neuraminidase enzymes under physiological pH conditions (around pH 7.3) . The reaction is monitored by the formation of the dark blue pigment, which indicates the presence of neuraminidase activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is a halogenated indol-3-ol, which undergoes rapid oxidation to produce 5,5’-dibromo-4,4’-dichloroindigo .
Comparison with Similar Compounds
X-NeuNAc is unique in its ability to serve as a chromogenic substrate for neuraminidase activity assays. Similar compounds include:
N-acetylneuraminic acid (Neu5Ac): A common sialic acid used in various biological processes.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): Another sialic acid involved in glycosylation processes.
This compound stands out due to its specific application in chromogenic assays and its ability to produce a visually detectable pigment upon hydrolysis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of X-NeuNAc can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The starting material for this synthesis is N-acetylneuraminic acid (NeuNAc), which can be obtained from natural sources or synthesized in the laboratory. The first step involves the protection of the carboxylic acid group of NeuNAc as a methyl ester. The second step involves the protection of the hydroxyl groups at positions 4 and 7 as benzyl ethers. The third step involves the reduction of the double bond at position 2 using a reducing agent such as sodium borohydride. The fourth step involves the removal of the benzyl protecting groups using hydrogenation with palladium on carbon. The final step involves the deprotection of the methyl ester group using hydrochloric acid to obtain X-NeuNAc.", "Starting Materials": [ "N-acetylneuraminic acid (NeuNAc)", "Methyl iodide", "Sodium hydroxide", "Benzyl chloride", "Triethylamine", "Sodium borohydride", "Palladium on carbon", "Hydrogen gas", "Hydrochloric acid" ], "Reaction": [ "NeuNAc + Methyl iodide + Sodium hydroxide → Methyl ester of NeuNAc", "Methyl ester of NeuNAc + Benzyl chloride + Triethylamine → Compound 1", "Compound 1 + Benzyl chloride + Triethylamine → Compound 2", "Compound 2 + Sodium borohydride → Compound 3", "Compound 3 + Palladium on carbon + Hydrogen gas → Compound 4", "Compound 4 + Hydrochloric acid → X-NeuNAc" ] } | |
| 160369-85-7 | |
Molecular Formula |
C19H22BrClN2NaO9 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |
InChI Key |
IZESFRHTHSKBEU-GNZCRVNMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |
Origin of Product |
United States |
Q1: What is X-NeuNAc and what is its primary use in research?
A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.
Q2: How does this compound compare to other reporter gene systems like GUS?
A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


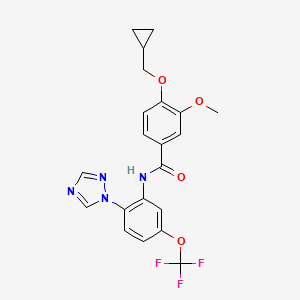

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)

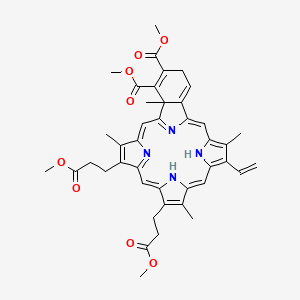

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
